5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione
Description
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound combining a pyrido[1,2-a]pyrimidinone core with an imidazolidine-2,4-dione (hydantoin) scaffold. The molecule features a methyl group at position 5 of the hydantoin ring and a phenyl substituent at the same position, while the pyrido[1,2-a]pyrimidinone moiety is linked via a methylene bridge . The compound has been cataloged as a building block in synthetic chemistry libraries, indicating its utility in drug discovery pipelines .
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-19(13-7-3-2-4-8-13)17(25)23(18(26)21-19)12-14-11-16(24)22-10-6-5-9-15(22)20-14/h2-11H,12H2,1H3,(H,21,26) |
InChI Key |
COBUSTRHKLEMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 2-aminopyridine derivatives, which are then subjected to cyclization reactions to form the pyrido[1,2-a]pyrimidine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . The pathways involved often include inhibition of DNA or RNA synthesis, which is crucial for the replication of certain viruses or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family
The pyrido[1,2-a]pyrimidinone core is a common motif in bioactive molecules. Key analogues include:
Key Structural Insights :
- Piperazine-substituted analogues (e.g., from ) exhibit improved solubility but may compromise blood-brain barrier penetration due to increased polarity .
- Sulfanyl-linked derivatives () introduce a reactive thioether group, which could enable covalent interactions with cysteine residues in target proteins .
Pharmacological and Physicochemical Comparisons
- Hydantoin Derivatives: The 5-phenyl substitution is analogous to phenytoin, a classic anticonvulsant. However, the fused pyrido-pyrimidinone system may redirect activity toward kinase or protease targets rather than sodium channels .
- Pyrido[1,2-a]pyrimidinones: Compounds like those in show affinity for neurotransmitter receptors (e.g., serotonin 5-HT₆), suggesting the target molecule could share similar receptor-binding profiles .
- LogP and Solubility : The methylene linker in the target compound likely results in a higher LogP (~3.5 estimated) compared to sulfanyl-linked analogues (LogP ~2.8), favoring membrane permeability but reducing aqueous solubility .
Biological Activity
5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C19H16N4O3
- Molecular Weight : 348.4 g/mol
- Structural Components : It consists of an imidazolidine core with a methyl group and a phenyl group, along with a pyrido[1,2-a]pyrimidin moiety.
Biological Activities
Research indicates that 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione exhibits several biological activities:
Antimicrobial Activity
Similar compounds have shown antimicrobial properties. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylimidazolidine-2,4-dione | Methyl group on imidazolidine | Antimicrobial |
| 4-Oxoquinoline derivatives | Quinoline core | Anticancer |
| Pyrido[1,2-a]pyrimidines | Pyridine and pyrimidine rings | Anti-inflammatory |
These structural similarities suggest that 5-methyl derivatives may also possess antimicrobial efficacy against various pathogens.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The potential for 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione to act as an anticancer agent warrants further investigation.
Enzyme Inhibition
Enzyme inhibition studies have shown that related compounds can effectively inhibit key enzymes involved in various diseases. For example, some derivatives have demonstrated strong activity against acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and infection management.
Synthesis Methods
The synthesis of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione typically involves multi-step synthetic routes. These routes are essential for producing the compound in sufficient purity for biological testing. Key steps may include:
- Formation of the imidazolidine core.
- Introduction of the phenyl and pyrido moieties through nucleophilic substitutions or coupling reactions.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : In vitro studies indicated moderate to strong activity against specific bacterial strains such as Salmonella typhi and Bacillus subtilis.
- In Silico Studies : Molecular docking studies have elucidated the interactions between this compound and relevant biological targets, providing insights into its mechanism of action.
- Pharmacological Evaluation : Comprehensive evaluations have shown that derivatives exhibit selective inhibition against various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
